molecular formula C25H23NO2 B13764070 N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine CAS No. 58186-56-4

N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine

Cat. No.: B13764070
CAS No.: 58186-56-4
M. Wt: 369.5 g/mol
InChI Key: BOGTVUXFYUTKBK-UHFFFAOYSA-N
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Description

N,N-Diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine is a spirocyclic compound featuring a benzopyran ring fused to a naphtho[2,1-b]pyran system via a spiro junction at position 2 of the benzopyran and position 3' of the naphthopyran. The diethylamine group at position 7 introduces electron-donating properties, which may influence its photophysical and chemical behavior.

Properties

CAS No.

58186-56-4

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

N,N-diethylspiro[benzo[f]chromene-3,2'-chromene]-7'-amine

InChI

InChI=1S/C25H23NO2/c1-3-26(4-2)20-11-9-19-13-15-25(28-24(19)17-20)16-14-22-21-8-6-5-7-18(21)10-12-23(22)27-25/h5-17H,3-4H2,1-2H3

InChI Key

BOGTVUXFYUTKBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C=CC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran and naphthopyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Photophysical and Spectral Properties
Compound Absorption Maxima (nm) Emission Maxima (nm) Thermal Relaxation Time (τ) Key Functional Groups
N,N-Diethylspiro[benzopyran-naphthopyran] ~450 (closed form) ~550 (open form) Not reported Diethylamine, spiro-O
4-TMR NISO (8a) 560 (quinoidal form) 580 (merocyanine) ~10 seconds (25°C) Carboxytetramethylrhodamine
SINO-1 320 (closed) 620 (open) ~120 seconds (25°C) Indoline, methoxy
NIPS-2 340 (closed) 580 (open) ~90 seconds (25°C) Methyl, naphthopyran

Key Observations :

  • Spiro-oxazine derivatives (e.g., SINO-1) exhibit longer thermal relaxation times than pyran-based systems due to steric hindrance stabilizing the open form .
Reactivity and Functionalization
  • Vilsmeier Formylation : Used in to introduce aldehyde groups to naphthofuranpyrazoles. Similar methods could functionalize the benzopyran ring of the target compound .
  • Cyclocondensation : demonstrates the utility of triethyl orthoformate in forming triazolo-pyrimidine rings, a strategy applicable to modifying the naphthopyran subunit .

Biological Activity

N,N-Diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine (CAS Number: 58186-56-4) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24NC_{23}H_{24}N, with a molecular weight of approximately 369.45 g/mol. The compound features a complex spiro structure which contributes to its unique biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many spiro compounds have been studied for their ability to inhibit specific kinases involved in cancer progression.
  • Antioxidant Activity : Some derivatives demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Certain benzopyran derivatives show activity against various bacterial strains.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, spiro compounds have been noted for their ability to induce apoptosis in cancer cells through the inhibition of critical signaling pathways.

CompoundCell LineEC50 Value (µM)Mechanism
Compound AK5621.7Inhibition of Pim Kinases
N,N-Diethylspiro...TBDTBDTBD

Antimicrobial Activity

Research has also highlighted antimicrobial properties in related compounds. While specific data on this compound is limited, its structural analogs have shown promise against various pathogens.

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    A study investigating the antiproliferative effects of spiro compounds on leukemia cell lines demonstrated that these compounds could significantly reduce cell viability through apoptosis induction.
  • Antioxidant Evaluation :
    Another research effort assessed the antioxidant capacity of related benzopyran derivatives using DPPH radical scavenging assays, indicating a strong potential for free radical neutralization.
  • Kinase Inhibition :
    The potential for this compound to inhibit kinases like Pim has been suggested based on structural similarities with known inhibitors. This could lead to further exploration in cancer therapy.

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